Einecs 299-749-6

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93894-50-9 |

|---|---|

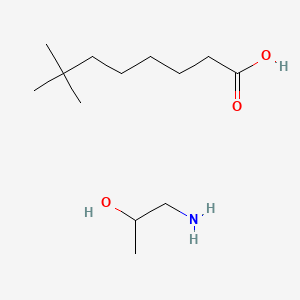

Molecular Formula |

C13H29NO3 |

Molecular Weight |

247.37 g/mol |

IUPAC Name |

1-aminopropan-2-ol;7,7-dimethyloctanoic acid |

InChI |

InChI=1S/C10H20O2.C3H9NO/c1-10(2,3)8-6-4-5-7-9(11)12;1-3(5)2-4/h4-8H2,1-3H3,(H,11,12);3,5H,2,4H2,1H3 |

InChI Key |

YJFIQHRYWVKIJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)O.CC(C)(C)CCCCCC(=O)O |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Einecs 299 749 6

Established Synthetic Pathways and Reaction Schemes

The conventional and most widely practiced synthesis of EINECS 299-749-6 is a two-step electrophilic aromatic substitution reaction. This process involves the diazotization of an aromatic amine followed by an azo coupling reaction with an activated aromatic compound.

Diazotization: Sulfanilic acid is treated with sodium nitrite (B80452) in the presence of a strong mineral acid, typically hydrochloric acid, at low temperatures. This converts the primary amino group (-NH₂) into a diazonium salt group (-N₂⁺Cl⁻).

Azo Coupling: The resulting diazonium salt is then reacted with 2-naphthol (B1666908) under alkaline conditions. The diazonium ion acts as an electrophile and attacks the electron-rich C1 position of the 2-naphthol ring, forming the characteristic azo bridge (-N=N-) that links the two aromatic systems.

The net reaction is: C₆H₇NO₃S (Sulfanilic acid) + NaNO₂ + C₁₀H₈O (2-Naphthol) + 2HCl + 3NaOH → C₁₆H₁₁N₂NaO₄S (this compound) + 3H₂O + 2NaCl

Figure 1: General Reaction Scheme for the Synthesis of this compound

The efficiency and purity of the final product are highly dependent on the stringent control of several reaction parameters. Optimization is critical to maximize yield and minimize the formation of byproducts, such as tarry decomposition products or isomeric impurities.

Temperature: The diazotization step is highly exothermic and the resulting diazonium salt is thermally unstable. It readily decomposes at temperatures above 5 °C, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts. Therefore, maintaining the reaction temperature between 0–5 °C using an ice bath is paramount for achieving high yields. The subsequent coupling reaction is less temperature-sensitive but is also typically conducted at temperatures below 10 °C to ensure a controlled reaction rate and prevent side reactions.

pH Control: pH is the most critical variable dictating the success of each step. Diazotization requires a strongly acidic environment (pH 1-2) to generate the active electrophile, nitrous acid (HONO), from sodium nitrite and to stabilize the diazonium salt. Conversely, the azo coupling step requires alkaline conditions (pH 9-10). In this pH range, the coupling component, 2-naphthol, is deprotonated to the much more nucleophilic naphthoxide ion. This deprotonation significantly activates the aromatic ring, facilitating the attack by the weakly electrophilic diazonium ion. An incorrect pH during coupling can halt the reaction or lead to undesired coupling at the wrong position.

Stoichiometry: The molar ratio of reactants must be carefully controlled. A slight excess of sodium nitrite is often used to ensure the complete conversion of sulfanilic acid. The ratio of the diazonium salt intermediate to the 2-naphthol coupling component is typically maintained at or near 1:1 to ensure efficient coupling and prevent unreacted starting materials from contaminating the final product.

The interactive table below summarizes the optimal conditions and their impact on the synthesis.

| Parameter | Reaction Step | Optimal Range | Rationale for Optimization |

|---|---|---|---|

| Temperature | Diazotization | 0–5 °C | Prevents thermal decomposition of the unstable diazonium salt, maximizing its concentration for the coupling step and minimizing phenol (B47542) byproduct formation. |

| Temperature | Azo Coupling | < 10 °C | Ensures a controlled reaction rate, enhances product crystallinity, and minimizes side reactions. |

| pH | Diazotization | 1–2 | Facilitates the in-situ generation of nitrous acid (HONO) from NaNO₂ and mineral acid. A low pH also stabilizes the diazonium salt. |

| pH | Azo Coupling | 9–10 | Deprotonates 2-naphthol to the highly reactive naphthoxide ion, which is a powerful nucleophile required for efficient electrophilic substitution. |

| Molar Ratio | Diazotization (Sulfanilic Acid:NaNO₂) | 1 : ~1.1 | A slight excess of nitrite ensures complete conversion of the primary amine, driving the reaction to completion. |

| Molar Ratio | Coupling (Diazonium Salt:2-Naphthol) | 1 : 1 | Maximizes atom economy and product purity by ensuring equimolar consumption of the key intermediates. |

The traditional synthesis of this compound is not catalytic in the classical sense, as the primary reagents (acid and base) are consumed stoichiometrically. However, their role as "reaction mediators" or environmental controllers is analogous to catalysis in that they enable the reaction and dictate its rate and selectivity without being incorporated into the final product structure.

Acidic Mediator (e.g., Hydrochloric Acid): In the diazotization step, the mineral acid performs two critical functions. First, it reacts with sodium nitrite to generate nitrous acid (HONO), the active species responsible for diazotization. Second, it maintains a highly acidic environment that prevents the newly formed diazonium salt from prematurely coupling with unreacted sulfanilic acid and stabilizes the diazonium ion against nucleophilic attack by water.

Basic Mediator (e.g., Sodium Hydroxide): In the coupling step, the base is essential for activating the coupling component. By raising the pH to the alkaline range, sodium hydroxide (B78521) deprotonates the phenolic hydroxyl group of 2-naphthol. This generates the phenoxide anion, which is a vastly superior nucleophile compared to the neutral phenol. The electron-donating character of the -O⁻ group strongly activates the naphthyl ring towards electrophilic attack by the diazonium cation, driving the coupling reaction forward.

Without these mediators precisely controlling the pH of each respective step, the synthesis would fail to produce the target compound in any significant yield.

Advanced Synthetic Approaches

Research into the synthesis of azo compounds has evolved to incorporate modern chemical principles, focusing on improving sustainability, safety, and efficiency.

Biocatalysis presents a green alternative to the classical chemical pathway. The use of enzymes, such as laccases and peroxidases, has been explored for the synthesis of azo dyes. While direct enzymatic synthesis of this compound is an area of ongoing research, the general principle involves the enzymatic oxidation of precursor molecules.

Mechanism: Laccase, a multi-copper oxidase, can catalyze the formation of azo bonds by oxidizing aromatic amines (e.g., sulfanilic acid) and phenolic compounds (e.g., 2-naphthol) into radical intermediates. These radicals then undergo a non-enzymatic coupling to form the N=N bond.

Advantages: This approach offers significant benefits, including:

Mild Reaction Conditions: Reactions are typically conducted in aqueous buffers at or near room temperature and neutral pH, eliminating the need for strong acids, strong bases, and low-temperature refrigeration.

High Selectivity: The specificity of the enzyme's active site can lead to higher regioselectivity, reducing the formation of isomeric byproducts.

Environmental Benignity: The primary solvent is water, and the process avoids the use of hazardous reagents and the generation of inorganic salt waste (e.g., NaCl).

While photocatalysis is more extensively studied for the degradation of azo dyes, its application in their synthesis is an emerging field of interest. This strategy utilizes semiconductor photocatalysts (e.g., TiO₂, g-C₃N₄) and a light source to drive the formation of the azo linkage.

Proposed Mechanism: Upon irradiation with light of sufficient energy, the semiconductor photocatalyst generates electron-hole pairs. These highly reactive species can initiate the synthesis. For instance, the photogenerated holes can oxidize an aromatic amine, while the electrons can reduce a nitroaromatic precursor. The resulting radical intermediates could then couple to form the azo bond.

Potential: This method offers a novel route for N=N bond formation under ambient conditions, potentially powered by sunlight, which aligns perfectly with sustainable chemistry goals. However, controlling the reaction to favor synthesis over degradation and achieving high yields remain significant research challenges.

The application of green chemistry principles aims to redesign the synthesis of this compound to be safer, more efficient, and environmentally benign. Both the optimization of the traditional method and the development of advanced routes contribute to this goal.

Energy Efficiency: Biocatalytic and photocatalytic methods operate at ambient temperature, drastically reducing the energy consumption associated with the cooling (0–5 °C) required for the conventional diazotization process.

Waste Prevention: The classical method generates significant inorganic salt waste (e.g., sodium chloride). Enzymatic synthesis, performed in aqueous buffers, minimizes this waste stream.

Safer Chemistry: Advanced syntheses avoid the use of corrosive concentrated acids and caustic bases, creating a safer operational environment. Water is used as the solvent, replacing potentially hazardous organic solvents that might be used in specialized syntheses.

Atom Economy: While the classical synthesis has a theoretically high atom economy, side reactions can reduce the practical yield. The high selectivity offered by enzymatic catalysis can lead to a higher effective atom economy by minimizing byproduct formation.

The table below provides a comparative overview based on green chemistry metrics.

| Green Chemistry Metric | Classical Synthesis | Advanced Synthesis (Biocatalytic/Photocatalytic) |

|---|---|---|

| Reagents | Strong acids (HCl), strong bases (NaOH), NaNO₂ | Enzymes (laccase), O₂/H₂O₂, photocatalysts (TiO₂). Reagents are milder and often catalytic. |

| Solvent | Water | Water (inherently green). |

| Energy Input | High (requires constant cooling to 0-5 °C) | Low (operates at ambient temperature and pressure). |

| Waste Generation | High (stoichiometric inorganic salt byproducts, e.g., NaCl) | Minimal (catalytic nature and use of water reduces waste streams significantly). |

| Safety | Moderate hazard (use of corrosive acid/base) | High (avoids hazardous and corrosive materials). |

Table of Compound Names

| Systematic Name | Common Name / Identifier |

| Sodium 4-(2-hydroxy-1-naphthylazo)benzenesulfonate | This compound |

| Sodium 4-(2-hydroxy-1-naphthylazo)benzenesulfonate | Acid Orange 7 |

| 4-Aminobenzenesulfonic acid | Sulfanilic acid |

| Naphthalen-2-ol | 2-Naphthol |

| Sodium nitrite | Sodium nitrite |

| Hydrochloric acid | Hydrochloric acid |

| Sodium hydroxide | Sodium hydroxide |

| Nitrous acid | Nitrous acid |

| Titanium dioxide | TiO₂ |

| Graphitic carbon nitride | g-C₃N₄ |

Chemical Derivatization for Functionalization and Research Applications

The presence of multiple reactive sites in 1-(2-chloro-5-nitrophenyl)ethanone allows for a range of chemical derivatizations. These modifications are crucial for developing new functionalized molecules and for conducting detailed mechanistic studies of chemical reactions.

Site-specific modification of 1-(2-chloro-5-nitrophenyl)ethanone is primarily directed by the inherent reactivity of its functional groups: the ketone, the aromatic chloro group, and the nitro group. The regioselectivity of these modifications can often be controlled by the choice of reagents and reaction conditions.

One of the most significant derivatization methods for this compound is the Willgerodt-Kindler reaction . This one-pot, three-component reaction utilizes the ketone, an amine, and elemental sulfur to synthesize 2-aminobenzo[b]thiophenes. lidsen.comacs.org The reaction proceeds via the formation of an enamine from the ketone, which then undergoes sulfanylation. A series of rearrangements leads to the final heterocyclic product. The nitro group para to the chlorine atom is crucial for promoting this reaction, as its absence leads to a complex mixture of products. acs.org The nature of the amine (primary or secondary) influences the yield, with primary amines generally providing better results. uni-rostock.debeilstein-journals.org

The following table summarizes the synthesis of various 2-aminobenzo[b]thiophenes from 1-(2-chloro-5-nitrophenyl)ethanone using the Willgerodt-Kindler reaction with different amines.

| Amine | Reaction Time (min) | Temperature (°C) | Yield (%) |

| Cyclohexylamine | 6 | 55-60 | 47 |

| n-Butylamine | 10 | 55-60 | 44 |

| Benzylamine | 20 | 55-60 | 35 |

| Morpholine | 180 | 35-40 | 15 |

| Piperidine | 120 | 55-60 | 25 |

Data compiled from studies on the one-pot synthesis of substituted 2-aminobenzo[b]thiophenes. acs.org

Another approach to derivatization involves the transformation of 1-(2-chloro-5-nitrophenyl)ethanone into other heterocyclic systems. For instance, it can be converted to 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, which then serves as a precursor for the synthesis of 1-benzothiophen-2-amines through base-catalyzed transformation in the presence of amines. rsc.org

Furthermore, the chloro and nitro groups on the phenyl ring offer additional sites for modification. The nitro group can be reduced to an amino group, which can then participate in further reactions to build more complex molecular architectures. mdpi.com The chloro group can be susceptible to nucleophilic aromatic substitution, although this is often less favorable than reactions involving the ketone or the formation of heterocycles through annulation reactions.

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. While specific studies detailing the isotopic labeling of 1-(2-chloro-5-nitrophenyl)ethanone are not extensively documented in the reviewed literature, the principles of isotopic labeling can be applied to understand its reaction pathways.

For instance, in the Willgerodt-Kindler reaction , deuterium (B1214612) labeling could provide insights into the mechanism. By using a deuterated amine or by conducting the reaction in a deuterated solvent like DMF-d7, the position of deuterium incorporation in the final 2-aminobenzo[b]thiophene product could be determined using techniques like NMR spectroscopy and mass spectrometry. This would help to verify the proposed intermediates and transition states in the reaction cascade.

Similarly, to study the mechanism of reactions involving the ketone moiety, ¹³C labeling of the carbonyl carbon or the adjacent methyl group would be informative. For example, in the formation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, ¹³C labeling could confirm the origin of the carbon atoms in the resulting heterocyclic ring. rsc.org

In the broader context of aromatic ketone chemistry, isotopic labeling with ¹⁸O has been used to determine the source of oxygen in oxidation reactions. lidsen.com For reactions involving 1-(2-chloro-5-nitrophenyl)ethanone, such as its potential oxidation or hydrolysis, using H₂¹⁸O would allow for the determination of whether the oxygen atom in the product originates from the solvent or the substrate.

While direct experimental data on the isotopic labeling of 1-(2-chloro-5-nitrophenyl)ethanone is limited, the application of these established methodologies would be invaluable for a deeper understanding of its chemical transformations and for the rational design of new synthetic routes.

Chemical Reactivity and Intrinsic Reaction Mechanisms of Einecs 299 749 6

Fundamental Reaction Pathways and Kinetics

The synthesis of the copolymer typically proceeds via free-radical polymerization of the NVP and DMAEMA monomers. mdpi.comuoa.gr The kinetics and resulting polymer architecture can be controlled using advanced techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP). rsc.orgnih.gov The reactivity ratios of the monomers are crucial in determining the final copolymer composition. Studies have shown that the reactivity ratio of DMAEMA is often significantly greater than that of NVP, which can lead to copolymers with a gradient or pseudo-diblock structure rather than a truly random distribution. mdpi.com

The rate of copolymerization is influenced by several factors, including the concentration of monomers and initiators. In one study involving a terpolymer with vinyl acetate, the rate of polymerization was dependent on the initiator and monomer concentrations to the powers of 0.78 and 0.76, respectively. researchgate.net

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Solvent | Reference |

|---|---|---|---|---|---|

| DMAEMA | N-vinylpyrrolidone (NVP) | >> NVP | - | Bulk | mdpi.com |

| DMAEMA | Methyl Methacrylate (B99206) (MMA) | 1.13 | 1.07 | Chloroform | researchgate.net |

| DMAEMA | Methyl Methacrylate (MMA) | 0.96 | 0.42 | 1,4-Dioxane | researchgate.net |

| DMAEMA | Methyl Methacrylate (MMA) | 0.93 | 0.85 | Dimethylformamide | researchgate.net |

| DMAEMA | poly(ethylene glycol) methyl ether methacrylate (PEGMA9) | 0.83 | 1.08 | - | rsc.org |

The oxidation-reduction chemistry of the copolymer primarily involves the tertiary amine group of the DMAEMA units. These amine groups can be oxidized. While specific redox potential data for the entire copolymer is not extensively documented, the reactivity of its components provides insight. For instance, redox systems are employed in the synthesis of polymers containing DMAEMA. A redox reaction between Ce(IV) ions and a polymeric alcohol can generate a radical that initiates the polymerization of DMAEMA monomer. mit.edu

Furthermore, the tertiary amine groups can be quaternized through reactions with alkylating agents like diethyl sulfate (B86663) or methyl iodide. ashland.commdpi.com This reaction converts the neutral tertiary amine into a permanently charged quaternary ammonium (B1175870) salt, which significantly alters the polymer's properties, making it a strong polyelectrolyte that is no longer pH-responsive. ashland.comdtic.mil This quaternization is a key post-polymerization modification reaction. ashland.com

The copolymer exhibits both electrophilic and nucleophilic characteristics.

Nucleophilic Reactivity : The lone pair of electrons on the nitrogen atom of the DMAEMA unit's tertiary amine group makes it a nucleophilic center. This nucleophilicity is fundamental to the quaternization reactions mentioned previously, where the amine attacks the electrophilic alkyl group of an alkyl halide or sulfate. ashland.comdtic.mil

Electrophilic Reactivity : The carbonyl carbons in both the methacrylate and pyrrolidone moieties are electrophilic centers, susceptible to attack by strong nucleophiles, although these reactions are less common under typical conditions compared to reactions at the tertiary amine. The protonated form of the DMAEMA unit, an ammonium salt, has reduced nucleophilicity and increased electrostatic interactions can influence its reactivity. dtic.mil

Molecular Mechanisms of Interaction with Small Molecules and Polymers

The copolymer's interactions are heavily influenced by its environment, particularly pH. The DMAEMA units contain tertiary amine groups which have a pKa value close to physiological pH (pKa ≈ 7.9). royalsocietypublishing.org This allows the polymer to act as a "smart" material, changing its conformation and properties in response to small changes in pH. acs.org

The primary intermediate states dictating the copolymer's behavior are the protonated and deprotonated forms of the tertiary amine groups on the DMAEMA segments. mdpi.com

Protonated State (Acidic pH) : At pH values below its pKa, the tertiary amine groups become protonated, acquiring a positive charge (-N+(CH₃)₂H). This leads to electrostatic repulsion between adjacent units, causing the polymer chain to adopt an extended, hydrophilic conformation. royalsocietypublishing.orgacs.org

Deprotonated State (Basic pH) : At pH values above its pKa, the amine groups are deprotonated and neutral. The polymer becomes less soluble, more hydrophobic, and adopts a coiled or collapsed globular conformation in aqueous solutions. mdpi.comacs.org

The transition between these two states is not instantaneous and involves a dynamic equilibrium. This transition is fundamental to the copolymer's use in applications like drug delivery, where a change in pH can trigger the release of an encapsulated molecule. polymer.cn The quaternized form of the polymer, where the amine is permanently cationic, represents a stable state that does not undergo this pH-dependent transition. dtic.mil

Solvent and environmental factors profoundly affect the copolymer's reactivity and physical properties.

Influence of pH : As detailed above, pH is a critical factor. The protonation/deprotonation of the DMAEMA units governs the polymer's solubility, conformation, and interaction with other charged species. acs.orgpolymer.cn This pH-responsiveness also dictates its interaction with surfaces and other molecules, for example, enabling the electrostatic immobilization of negatively charged species like polyoxometalate catalysts onto the polymer matrix in acidic solutions. db-thueringen.de

Influence of Temperature : The copolymer exhibits temperature sensitivity, specifically a lower critical solution temperature (LCST), above which it phase-separates from the aqueous solution. royalsocietypublishing.org This behavior is also pH-dependent; as pH increases, the polymer becomes more hydrophobic, leading to a decrease in its cloud point temperature. acs.org

Influence of Solvent Polarity : The choice of solvent affects polymerization kinetics and copolymer composition. The reactivity ratios of DMAEMA with other monomers, such as methyl methacrylate, have been shown to vary significantly depending on whether the solvent is chloroform, dioxane, or dimethylformamide. researchgate.net This is attributed to different interactions between the solvent and the monomers, which alters their relative reactivities. rsc.org

| pH Condition | State of Amine Group | Polymer Conformation | Key Property Change | Reference |

|---|---|---|---|---|

| Low pH (< pKa) | Protonated (Cationic) | Extended, Hydrophilic | Increased solubility, positive zeta potential | mdpi.comacs.org |

| High pH (> pKa) | Deprotonated (Neutral) | Collapsed, Hydrophobic | Decreased solubility, lower cloud point | mdpi.comacs.org |

| pH ~ 9 | Partially Deprotonated | - | Cloud Point at 49 °C | acs.org |

| pH ~ 11 | Largely Deprotonated | - | Cloud Point at 44 °C | acs.org |

Catalytic Properties and Applications in Organic Transformations

While the Poly(NVP-co-DMAEMA) copolymer itself is not intrinsically catalytic for common organic transformations, its unique functional properties make it an excellent support material or nanoreactor for catalysts. The DMAEMA units are particularly useful for immobilizing catalytically active species.

For example, amphiphilic block copolymers containing PDMAEMA have been used to create porous membranes for heterogeneous catalysis. db-thueringen.de The hydrophilic PDMAEMA block, with its pH-responsive amino groups, can be protonated in an acidic solution. This allows for the electrostatic immobilization of negatively charged catalysts, such as polyoxometalate anions (e.g., H₈[PV₅Mo₇O₄₀]). db-thueringen.de These functionalized membranes have been successfully used in the oxidation of glucose. db-thueringen.de

Similarly, star copolymers with a polyethylene (B3416737) core and multiple Poly(DMAEMA-co-DEAEMA) arms have been used as nanoreactors for gold (Au) and silver (Ag) nanoparticle catalysts. sci-hub.se The polymer arms stabilize the metal nanoparticles, preventing their aggregation and leaching. The pH- and CO₂-responsive nature of the polymer arms allows for the catalyst to be recovered and reused simply by bubbling N₂ (to precipitate the polymer-catalyst composite) and then CO₂ (to redissolve it). sci-hub.se This system showed high catalytic activity in the reduction of 4-nitrophenol. sci-hub.se

Biological and Biochemical Interactions of Einecs 299 749 6

Model Organizmalarda Metabolik Yollar ve Biyotransformasyon

Flumetrin, bir alfa-siyano-3-fenoksibenzil piretroid insektisittir ve sığır, koyun, keçi, at ve köpeklerdeki ektoparazitlerin kontrolünde kullanılır. inchem.org Oral, intravenöz ve duodenal yollarla uygulanan flumetrin, çeşitli metabolik yollardan geçer. fao.orgfao.org Sıçanlar ve sığırlar gibi memelilerde yapılan çalışmalar, flumetrinin hidrolize uğrayarak ikame edilmiş siklopropankarboksilik asit bileşeni (flumetrin asit) ve 4-floro-3-fenoksibenzoik asit oluşturduğunu göstermiştir. fao.orgfao.org Bu reaksiyon, karboksilesterazlar tarafından katalize edilen ester bağının bölünmesini içerir. inchem.org

Flumetrinin biyotransformasyonu, oksidasyon ve konjugasyon reaksiyonlarını da içerir. Benzoik asit bileşeni, 4-floro-3-(4-hidroksifenoksi)benzoik asit oluşturmak üzere oksitlenir. fao.orgfao.org Hem hidroksillenmiş hem de hidroksillenmemiş asitler daha sonra glisin ile konjuge edilir. fao.orgfao.org Flumetrin asit ayrıca glukuronid oluşturmak üzere konjuge edilir. fao.orgfao.org Atılım öncelikle dışkı yoluyla gerçekleşir. inchem.org

Flumetrinin metabolizması, bir dizi metabolit ve dönüşüm ürünü ile sonuçlanır. Başlıca metabolit, ana bileşikten belirgin şekilde daha az toksik olan flumetrin asittir. inchem.orgfao.org Sıçanlarda yapılan çalışmalarda, değişmemiş flumetrin ve flumetrin asit dışkıda bulunan ana radyoaktif bileşiklerdi. inchem.org İdrarda tanımlanan birincil metabolitler arasında 3-(4'-hidroksi-fenoksi)-4-florobenzoik asit ve 3-fenoksi-4-florobenzoik asit bulunur. inchem.org Bu birincil metabolitlerin glisin konjugatları da daha küçük miktarlarda tanımlanmıştır. inchem.org

Tablo 1: Flumetrin'in Tanımlanmış Metabolitleri

| Metabolit Adı | Tanımlandığı Organizma | Bulunduğu Matris | Referans |

|---|---|---|---|

| Flumetrin Asit (BNF 5533A) | Sıçan, Sığır | Dışkı, İdrar | inchem.orgfao.orgfao.org |

| 3-(4'-Hidroksi-fenoksi)-4-florobenzoik asit | Sıçan | İdrar | inchem.org |

| 3-Fenoksi-4-florobenzoik asit | Sıçan | İdrar | inchem.org |

| Glisin Konjugatları | Sıçan | İdrar | inchem.orgfao.orgfao.org |

| Glukuronid Konjugatları (Flumetrin Asit) | Sıçan, Sığır | Bilinmiyor | fao.orgfao.org |

Flumetrinin metabolizmasında birkaç enzim sistemi yer almaktadır. Bunlar arasında en önemlileri sitokrom P450 monooksijenazlar (P450'ler), karboksilesterazlar (CarE) ve glutatyon S-transferazlardır (GST'ler). frontiersin.org Bu enzimler, böceklerde detoksifikasyon ve metabolizmada doğrudan bir etkiye sahiptir. frontiersin.org

Bal arısı (Apis mellifera) larvalarında yapılan çalışmalar, flumetrine maruz kalmanın karışık fonksiyonlu oksidaz (MFO) sisteminin aktivitesini artırdığını göstermiştir; bu sistemin temel enzim sistemi sitokrom P450 monooksijenaz sistemidir. frontiersin.org Flumetrin konsantrasyonu arttıkça MFO aktivitesi de artmıştır. frontiersin.orgfrontiersin.org Bununla birlikte, sıçanlarda yapılan çalışmalar, flumetrin ile ön tedavinin, NADPH-sitokrom c redüktaz, anilin hidroksilaz ve aminopirin N-demetilaz gibi hepatik mikrozomal enzimleri ve sitokrom P450 içeriğini azalttığını göstermiştir. nih.gov

Glutatyon S-transferazlar (GST'ler), Haemaphysalis longicornis gibi kenelerde flumetrinin detoksifikasyonunda rol oynar. scienceopen.commdpi.com Enzim kinetik çalışmaları, rekombinant HlGST aktivitesinin flumetrin tarafından inhibe edildiğini göstermiştir. scienceopen.com

Tablo 2: Flumetrin Metabolizmasında Yer Alan Enzim Sistemleri

| Enzim Sistemi/Enzim | Model Organizma | Flumetrin'in Etkisi | Referans |

|---|---|---|---|

| Sitokrom P450 Monooksijenaz (P450) / Karışık Fonksiyonlu Oksidaz (MFO) | Bal Arısı (Apis mellifera) | Artan aktivite | frontiersin.org |

| Sitokrom P450 Monooksijenaz (P450) | Sıçan | Azalan içerik ve aktivite | nih.gov |

| Karboksilesteraz (CarE) | Bal Arısı (Apis mellifera) | Etkilenen aktivite | frontiersin.org |

| Glutatyon S-Transferaz (GST) | Bal Arısı (Apis mellifera) | Etkilenen aktivite | frontiersin.org |

| Glutatyon S-Transferaz (HlGST) | Kene (Haemaphysalis longicornis) | İnhibisyon, detoksifikasyonda rol oynar | scienceopen.commdpi.com |

| UDP-glukuronosiltransferaz | Sıçan | Azalan aktivite | nih.gov |

Flumetrine maruz kalma, metabolizma ile ilgili genlerin hücresel ekspresyonunu düzenleyebilir. Bal arısı larvalarında, 0.01 mg/L'den daha yüksek flumetrin konsantrasyonlarına maruz kalma, yeni ortaya çıkan bal arılarının başlarındaki metabolizma ile ilgili genlerin aşağı regülasyonuna neden olmuştur. frontiersin.orgfrontiersin.org Özellikle, 1 mg/L'lik bir konsantrasyon, yeni ortaya çıkan bal arılarındaki bağışıklık ve detoksifikasyonla ilgili genlerin ekspresyon seviyelerini önemli ölçüde aşağı regüle etmiştir. frontiersin.org

Kenelerde (Haemaphysalis longicornis), HlGST geninin yukarı regülasyonu, subletal dozlarda flumetrine maruz kalma üzerine gözlemlenmiştir, bu da bu enzimin detoksifikasyon sürecinde önemli bir rol oynadığını düşündürmektedir. scienceopen.com Bu genin susturulması, larvaların ve yetişkin erkek kenelerin subletal flumetrin dozlarına karşı artan duyarlılığına yol açmıştır. scienceopen.com

Biyolojik Sistemlerde Moleküler Etki Mekanizması (insan dışı, klinik dışı)

Flumetrinin birincil etki mekanizması, böceklerin sinir sistemlerindeki iyon kanallarının normal fizyolojik fonksiyonlarına müdahale etmektir. frontiersin.org Tip II sentetik bir piretroid olarak, sinir hücrelerinin zarlarındaki voltaj kapılı sodyum kanallarının kapanmasını geciktirerek veya önleyerek etki eder. inchem.orgchemservice.comncats.iopublications.gc.ca Bu, normalde geçici olan sodyum geçirgenliğindeki artışın uzun süreli bir şekilde devam etmesine yol açar ve bu da uzun süreli tekrarlayan ateşleme dizileri ile sonuçlanır. ncats.io Bu sinirsel aşırı uyarılma, böceklerde heyecan, kasılmalar, spazmlar ve nihayetinde felç ve ölüm gibi semptomlara yol açar. frontiersin.orgchemservice.com

Flumetrinin ana hedefi, nöronal zarlardaki voltaj duyarlı sodyum kanallarıdır. inchem.orgnih.gov Bu kanalların alfa alt ünitesindeki bir reseptör bölgesine bağlanır. inchem.org Bu bağlanma, sodyum kanallarının kapı mekanizmalarını değiştirerek kapanmalarını geciktirir. inchem.org Flumetrin, tercihen sodyum kanalının açık (aktive edilmiş) durumuna bağlanır ve kanalı açık tutarak etki eder, bu da kalıcı bir depolarizasyon durumuna yol açar. nih.govresearchgate.net

İkincil hedefler de rapor edilmiştir. In vitro çalışmalar, birkaç piretroidin insan derisi fibroblast androjen reseptörleri ve seks hormonu bağlayıcı globulin ile rekabetçi bir şekilde etkileşime girdiğini göstermektedir. inchem.org Ayrıca, flumetrinin 0.1 µM'lik bir konsantrasyonunun, ERα reseptörü aracılı hücre proliferasyonunu etkilediği ve östrojen duyarlı pS2 (TFF1) ve progesteron reseptörü (PGR) genlerinin transkripsiyonunu artırdığı bulunmuştur, bu da düşük konsantrasyonlarda östrojenik etkilere sahip bir endokrin bozucu olduğunu düşündürmektedir. researchgate.net

Tablo 3: Flumetrin için Reseptör Bağlanması ve Hedef Etkileşimleri

| Hedef Reseptör/Protein | Biyolojik Sistem | Etkileşim Türü | Sonuç | Referans |

|---|---|---|---|---|

| Voltaj Kapılı Sodyum Kanalları | Böcek Sinir Sistemi | Reseptör bölgesine bağlanma | Kanal kapanmasının gecikmesi, sinirsel aşırı uyarılma | inchem.orgfrontiersin.orgnih.gov |

| Androjen Reseptörleri | İnsan Derisi Fibroblastları (in vitro) | Rekabetçi etkileşim | Potansiyel anti-androjenik etki | inchem.org |

| Östrojen Reseptörü Alfa (ERα) | MCF-7 Hücreleri (in vitro) | Reseptör aracılı proliferasyonun uyarılması | Östrojenik etkiler, endokrin bozulma | researchgate.net |

Flumetrinin voltaj kapılı sodyum kanalları ile etkileşimi, proteinin konformasyonel durumuna bağlıdır. Tercihen kanalın açık durumuna bağlanır, bu da "kullanıma bağlı" bir etki olduğunu gösterir. nih.govresearchgate.net Bu, dinlenme halindeki bir sinir hücresinin, sodyum kanalları kapalıyken, flumetrinden neredeyse hiç etkilenmediği, ancak uyarıldığında kanalın açık kalma süresinin uzadığı anlamına gelir. nih.govresearchgate.net Bu uzamış sodyum akışı, sinir zarlarının spontan depolarizasyonuna veya tekrarlayan deşarjlara yol açarak sinir uyarılarının iletimini ciddi şekilde bozar. ncats.io

Sodyum kanallarının ötesinde, flumetrinin diğer proteinlerle etkileşime girdiği gösterilmiştir. Bal arısı larvalarında, flumetrine maruz kalma, koku alma ile ilgili genlerin (CSP2, CSP3, OBP17 ve OBP3 gibi) ekspresyon seviyelerini önemli ölçüde azaltmıştır. frontiersin.org Bu, koku alma fonksiyonunun bozulabileceğini ve davranışsal bozukluklara yol açabileceğini düşündürmektedir. frontiersin.org Flumetrinin, SH-SY5Y nöroblastoma hücrelerinde apoptozla ilişkili genlerin (Bax, Casp-3) ekspresyonunu önemli ölçüde artırdığı da bulunmuştur, bu da protein-bileşik etkileşimlerinin hücre ölümü yollarını tetikleyebileceğini göstermektedir. researchgate.net

Tablo 4: Makalede Bahsedilen Kimyasal Bileşikler

| Bileşik Adı |

|---|

| Flumetrin |

| Flumetrin Asit |

| 4-Floro-3-fenoksibenzoik asit |

| 3-(4'-Hidroksi-fenoksi)-4-florobenzoik asit |

| Anilin |

| Aminopirin |

| Klorpirifos |

| Amitraz |

| Permetrin |

| Sipemetrin |

| Deltametrin |

| İmidakloprid |

| Asetamiprid |

Impact on Enzymatic Activity and Regulation

The coumarin (B35378) scaffold is a prominent structure in many compounds that interact with and modulate the activity of various enzymes. This interaction can manifest as either inhibition or induction of enzymatic processes.

Research has demonstrated that derivatives of coumarin can act as potent inhibitors for a range of enzymes. For instance, novel coumarin-based pyranochromenes have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase II (hCA II) and β-glucuronidase. acs.org Similarly, compounds based on a 6-methyl-3-carboxamidocoumarin structure have been identified as inhibitors of human monoamine oxidase B (hMAO-B), an enzyme linked to neurodegenerative diseases. rsc.org The mechanism of inhibition for coumarin-based compounds against carbonic anhydrase isoforms is noteworthy as it does not involve binding to the zinc ion in the active site, a common mechanism for other inhibitors like sulfonamides. acs.org

The inhibitory potential of these coumarin derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Inhibitory Activity of Selected Coumarin Derivatives on Various Enzymes This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Example Compound | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Pyranochromenes | hCA II | 12h | 4.55 ± 0.22 | acs.org |

| Pyranochromenes | hCA II | 12i | 4.91 ± 1.13 | acs.org |

| Pyranochromenes | hCA II | 12j | 7.78 ± 0.08 | acs.org |

| Pyranochromenes | β-Glucuronidase | 12i | 440.1 ± 1.17 | acs.org |

| Pyranochromenes | β-Glucuronidase | 12e | 670.7 ± 1.18 | acs.org |

Conversely, some coumarin derivatives can induce the activity of drug-metabolizing enzymes. A study on 35 different coumarin-related compounds revealed that many could induce coumarin 3-hydroxylase in rat liver. cdnsciencepub.com The presence of a 4-methyl substituent on the coumarin ring was found to be a common feature among the most effective inducers. cdnsciencepub.com For example, 4-methylcoumarin (B1582148) itself increased the hydroxylation of coumarin and 4-methylcoumarin substrates, demonstrating a significant regulatory effect on these metabolic pathways. cdnsciencepub.com

The biosynthesis of the coumarin skeleton itself is a key enzymatic process. The ortho-hydroxylation of cinnamates is a crucial step, catalyzed by enzymes like p-coumaroyl CoA 2'-hydroxylase (C2'H). nih.gov Functional characterization of this enzyme has identified several amino acid residues (such as Phe-130, Asn-207, and His-224) that are essential for its catalytic activity, providing insight into the structure-function relationship of enzymes that produce the coumarin ring. nih.gov

Bioelectrocatalytic Applications and Mechanisms

Bioelectrocatalysis is a field that merges electrochemistry with biological catalysis, using enzymes or whole cells to drive electrochemical reactions. kinampark.comvu.lt This technology has applications in biosensors, biofuel cells, and electrosynthesis. kinampark.com Coumarin derivatives are relevant in this area due to their intrinsic electrochemical properties and their ability to interact with biological systems.

Electron Transfer Processes in Bioelectrochemical Systems

Electron transfer (ET) is the fundamental process in bioelectrochemical systems. The antioxidant activity of coumarins and their derivatives is often attributed to their ability to participate in electron transfer reactions to neutralize free radicals. samipubco.com The mechanisms behind this can include hydrogen atom transfer (HAT) or single electron transfer (SET). samipubco.comnih.gov Theoretical studies using density functional theory (DFT) on coumarin-chalcone hybrids have explored these mechanisms, suggesting that HAT is favored in nonpolar environments, while a sequential proton loss electron transfer (SPLET) mechanism is preferred in polar media. nih.gov

The coupling of proton and electron transfer (Proton-Coupled Electron Transfer, PCET) is a critical concept in many bioelectrocatalytic reactions. acs.org PCET can proceed through sequential pathways (electron transfer followed by proton transfer, ETPT, or the reverse, PTET) or through a concerted mechanism where the electron and proton move together in a single kinetic step. acs.org The specific pathway taken influences the reaction kinetics and thermodynamics.

The electrochemical properties of coumarin derivatives can be precisely measured. For example, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of coumarin-based dyes have been determined using differential pulse voltammetry, providing quantitative data on their electron-donating and accepting capabilities. nih.gov This data is crucial for designing systems where the coumarin acts as a mediator or a primary component in an electron transfer chain.

Table 2: Electrochemical Properties of a Selected Coumarin Dye This table is interactive. You can sort and filter the data.

| Property | Value (eV) | Method | Source |

|---|---|---|---|

| HOMO | -5.68 | DPV | nih.gov |

| LUMO | -3.51 | DPV | nih.gov |

Furthermore, studies on the photochemistry of coumarin-caged compounds have revealed pathways involving intramolecular electron transfer within a triplet diradical cation intermediate, highlighting the complex electron dynamics these molecules can undergo. acs.org Metal coordination can also significantly influence these properties; copper (Cu²⁺) and zinc (Zn²⁺) complexes of coumarin derivatives have shown enhanced antioxidant activity, which is correlated with an increased capacity for electron transfer. ijrpr.com

Interfacing EINECS 299-749-6 with Biological Catalysts

The successful application of a compound like 2,2'-Bicoumarin in bioelectrocatalysis depends on its effective interfacing with a biological catalyst, such as an enzyme. kinampark.com This interface ensures efficient communication, typically via electron transfer, between the electrode and the enzyme's active site.

A direct method of interfacing involves the enzymatic incorporation of modified molecules into biological structures. Research has shown that a highly fluorescent coumarin derivative, designed as a deoxycytidine mimic, can be selectively incorporated into a DNA strand by DNA polymerase I. nih.gov The enzyme exhibited a higher affinity for the coumarin-based triphosphate than for its natural counterpart, demonstrating a highly functional and selective interface between the enzyme and the coumarin derivative. nih.gov This approach opens possibilities for positioning coumarin moieties at specific locations within a biomolecular structure to act as redox probes or catalysts.

Another strategy involves using genetic engineering to modify proteins, a field known as genetic code expansion. kinampark.com This technique allows for the incorporation of noncanonical amino acids with specific chemical functionalities (like redox activity or metal chelation) directly into an enzyme's structure, potentially creating a tailored interface for a synthetic cofactor or mediator. kinampark.com While not yet demonstrated specifically for 2,2'-Bicoumarin, this technology provides a powerful future avenue for creating bespoke bioelectrocatalytic systems. The design of artificial enzymes, where a natural catalytic component (like a Mg²⁺ ion) is replaced by an unnatural one, further illustrates the potential for novel interfaces. nih.gov

Finally, coumarin derivatives can be part of a larger system, such as being loaded into a hydrogel matrix that is functionalized with an enzyme like glucose oxidase (GOx). acs.org In such a system, the bioelectrocatalytic oxidation of glucose by GOx can trigger changes in the hydrogel's properties, leading to the controlled release of the coumarin-labeled molecule, which acts as a reporter for the process. acs.org

Environmental Fate and Transport Dynamics of Einecs 299 749 6

Environmental Distribution and Partitioning Behavior

The distribution and partitioning of a chemical in the environment are governed by its physicochemical properties. Flumetralin is characterized by low water solubility and low volatility. regulations.gov It is known to be persistent in both terrestrial and aquatic ecosystems. regulations.gov

Air-Water and Soil-Water Partitioning Equilibria

The partitioning of Flumetralin between air, water, and soil dictates its mobility and potential for long-range transport. The Henry's Law Constant is a key parameter for describing the air-water partitioning equilibrium.

| Property | Value | Reference |

| Henry's Law Constant | 1.9E-6 atm-m³-mole⁻¹ | regulations.gov |

| Log K_ow (Octanol-Water Partition Coefficient) | 5.53 | herts.ac.uk |

| Water Solubility | 0.07 ppm (20°C) | usda.gov |

| Vapor Pressure | 0.720 mPa (20°C) | lgcstandards.com |

The high Log K_ow value indicates that Flumetralin has a strong tendency to partition from water into organic phases, such as soil organic matter and biota. herts.ac.uk This, combined with its low water solubility, suggests that it will be primarily associated with solid matrices in the environment. usda.gov The low Henry's Law constant indicates a lower tendency to volatilize from water to air. regulations.gov

Soil-water partitioning is a critical process influencing the leaching potential of Flumetralin. The soil organic carbon-water (B12546825) partitioning coefficient (K_oc) is a measure of this tendency.

| Soil Type | K_oc (L/kg) | Reference |

| Foreign Soil (unspecified) | 24,000 - 183,000 | epa.gov |

These high K_oc values indicate that Flumetralin is hardly mobile to immobile in soil. epa.gov However, some field studies have observed leaching to a depth of 15-30 cm, which conflicts with the expectations based on laboratory mobility studies. epa.gov This suggests that other transport mechanisms, such as preferential flow, may play a role in its movement through the soil profile.

Adsorption and Desorption Processes in Aquatic and Terrestrial Matrices

Adsorption to soil and sediment particles is a dominant process in the environmental fate of Flumetralin. allenpress.com This process is influenced by soil properties such as organic matter and clay content. allenpress.com Studies on dinitroaniline herbicides, the chemical class to which Flumetralin belongs, show that adsorption generally increases with higher organic matter content. allenpress.com This strong adsorption can protect the pesticide from degradation. allenpress.com

Sediment-Water Exchange Processes

Due to its high affinity for particulate matter, Flumetralin that enters aquatic systems via runoff or spray drift is likely to partition to suspended and bottom sediments. regulations.gov While specific studies on the sediment-water exchange dynamics of Flumetralin are limited, the high adsorption coefficients suggest that it will likely accumulate in sediments. regulations.gov The potential for resuspension of contaminated sediments can act as a long-term source of Flumetralin to the water column. However, due to a lack of data on benthic invertebrates, the risk to organisms inhabiting the sediment is not fully characterized. regulations.gov

Transformation Pathways in Environmental Compartments

Flumetralin can be transformed in the environment through various abiotic and biotic processes. These transformation pathways determine its persistence and the formation of potential degradation products.

Photolytic Degradation Mechanisms

Aquatic photolysis is considered a primary degradation route for Flumetralin. regulations.govregulations.gov Upon exposure to sunlight in water, Flumetralin undergoes degradation.

| Medium | Half-life | Notes | Reference |

| Water | - | Primary degradation route. | regulations.govregulations.gov |

| Soil | - | Data submitted for photodegradation on soil were deemed not acceptable for regulatory assessment. | epa.gov |

During aqueous photolysis, several major degradates have been identified, including CGA288244 and hydroxylated CGA288244 . regulations.gov These degradates were observed to be increasing in concentration at the end of a study, indicating their relative stability. regulations.gov Dinitroaniline herbicides, in general, can be photodegraded to form benzimidazoles. regulations.gov

Microbial Biodegradation and Biotransformation

Microbial activity can contribute to the degradation of Flumetralin, particularly under anaerobic conditions. In an anaerobic soil metabolism study, Flumetralin was found to degrade with a half-life of 42 days. epa.gov This is significantly faster than its persistence in aerobic soil, where the half-life can be longer than 3 years. epa.gov

The primary anaerobic degradation pathway appears to be the sequential reduction of the nitro groups (NO₂) to amines (NH₂). regulations.gov This process leads to the formation of a major degradate, COA-275536 (an aniline), which was detected at a maximum of 33% of the applied amount after 60 days. regulations.govregulations.gov A minor degradate, CGA-276432 , was also identified. regulations.gov It is important to note that much of the available data on soil metabolism comes from studies on foreign soils, and data on U.S. soils have been considered insufficient for regulatory purposes. epa.gov The specific microbial species responsible for these transformations have not been detailed in the available literature.

Abiotic Hydrolysis and Oxidation Reactions

Flumioxazin (B1672886) is susceptible to rapid breakdown in water through hydrolysis, a process significantly influenced by pH. regulations.govwi.gov The rate of hydrolysis increases as the pH becomes more alkaline. regulations.govepa.gov The half-life of flumioxazin is approximately 4.2 days at a pH of 5, decreasing to 1 day at a neutral pH of 7, and further reducing to as little as 18 to 20 minutes at a pH of 9. regulations.govepa.govepa.gov This rapid degradation, particularly in alkaline conditions, is a primary route of dissipation in aquatic environments. regulations.gov

The primary degradation products from hydrolysis include APF (6-amino-7-fluoro-4-(2-propynyl)-1,4,-benzoxazin-3(2H)-one), THPA (3,4,5,6-tetrahydrophthalic acid), and 482-HA. regulations.govepa.gov At a pH of 5 and 7, the major degradates are APF and THPA, while at a pH of 9, 482-HA is the main product. epa.govepa.gov

In addition to hydrolysis, flumioxazin also undergoes rapid photolysis (degradation by sunlight) in both water and on soil. regulations.govepa.gov The photolytic half-life in water is about 1 day, and on soil, it ranges from 3.2 to 8.4 days, with an average of 5.8 days. regulations.govepa.gov These abiotic processes, combined with microbial action, contribute to the relatively short persistence of the parent compound in the environment. noaa.govwa.gov

Table 1: Abiotic Degradation Half-life of Flumioxazin

| Condition | Half-life | Reference |

|---|---|---|

| Hydrolysis (pH 5) | 4.2 days | regulations.govepa.gov |

| Hydrolysis (pH 7) | 1 day | regulations.govepa.gov |

| Hydrolysis (pH 9) | 0.01 days (18-20 minutes) | epa.govepa.gov |

| Aqueous Photolysis (pH 5) | 1 day | epa.gov |

Mobility and Persistence in Natural Systems

The persistence of flumioxazin in the environment is generally low due to its rapid degradation. herts.ac.uk In aerobic soil conditions, the half-life of flumioxazin is typically between 11.9 and 17.5 days. epa.govapvma.gov.au Under anaerobic aquatic conditions, degradation is even faster, with a half-life of approximately 0.2 days. epa.govepa.gov

While the parent compound, flumioxazin, degrades quickly, its major degradation products, APF and THPA, are more persistent and mobile. epa.govnoaa.gov This contrast in persistence means that while flumioxazin itself is unlikely to remain in the environment for extended periods, its breakdown products may persist longer. amazonaws.com

Leaching Potential and Groundwater Transport

The mobility of flumioxazin in soil is considered to be moderate. mass.gov The soil adsorption coefficient (Koc), a measure of a chemical's tendency to bind to soil particles, has a mean value of 557, classifying it as having medium mobility. regulations.govepa.gov However, Koc values can vary depending on the soil type, ranging from low in sandy soils to high in clay-rich soils. apvma.gov.auresearchgate.net Studies have shown that flumioxazin is generally not found below a depth of 3 inches in aged leaching experiments, indicating a low potential to leach into groundwater. epa.govnoaa.gov

In contrast, the degradation products APF and THPA are significantly more mobile and have a higher potential to leach through the soil. epa.govnoaa.gov The Koc values for APF and THPA are estimated to be 410 and 155, respectively, indicating higher mobility than the parent compound. regulations.govepa.gov The degradate 482-HA is also expected to be very mobile. regulations.govepa.gov Therefore, while the risk of groundwater contamination from flumioxazin itself is low, its persistent and mobile degradates could pose a greater risk. epa.gov

Table 2: Soil Mobility and Persistence of Flumioxazin and its Degradates

| Compound | Soil Half-life (Aerobic) | Soil Adsorption Coefficient (Koc) | Mobility Potential | Reference |

|---|---|---|---|---|

| Flumioxazin | 11.9 - 17.5 days | 557 (mean) | Medium | regulations.govepa.govepa.gov |

| APF | Persistent | 410 | High | regulations.govepa.gov |

| THPA | Persistent | 155 | High | regulations.govepa.gov |

Atmospheric Transport and Deposition

Flumioxazin has a low vapor pressure, but it is considered to have moderate volatility. regulations.govwa.gov This suggests a moderate potential for the compound to be lost to the atmosphere after application. wa.gov The potential for atmospheric transport is a consideration, particularly through spray drift during application. epa.govepa.gov When applications are made in hot and dry conditions, using larger droplets is recommended to reduce the effects of evaporation and potential drift. epa.gov Temperature inversions can also increase the potential for drift. epa.gov

Bioaccumulation Potential in Ecological Food Webs (excluding hazard assessment)

The potential for flumioxazin to bioaccumulate in ecological food webs is considered low. noaa.gov This is primarily due to its rapid degradation in water and a low octanol-water partition coefficient (Log Kow) of 2.55, which corresponds to a Kow of 355. regulations.govepa.govmass.gov A Log Kow value below 3 (or a Kow value below 1,000) generally indicates a low potential for a substance to accumulate in the fatty tissues of organisms. epa.govmass.gov

A fish residue study indicated that the bioconcentration factors (BCFs) for flumioxazin in the edible tissue of bluegill and catfish were low, ranging from 0.09 to 4.1. mass.gov The BCFs for the degradates APF and 482-HA were also low, ranging from 0.2 to 1.3 and 0.04 to 2.6, respectively. mass.gov Based on these findings, the U.S. Environmental Protection Agency (EPA) has waived the data requirement for a fish bioconcentration study. regulations.govmass.gov

Table 3: Bioaccumulation Potential of Flumioxazin

| Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| Log Kow | 2.55 | Low bioaccumulation potential | epa.govmass.gov |

| Kow | 355 | Low bioaccumulation potential | regulations.govepa.gov |

Advanced Analytical Methodologies for Einecs 299 749 6 Research

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for the separation and quantification of Polixetonium chloride from complex mixtures. The choice of technique is largely dictated by the compound's low volatility and high polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Direct analysis of the intact Polixetonium chloride polymer by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to its high molecular weight, ionic nature, and lack of volatility. american.edu However, pyrolysis-GC-MS offers a viable approach for the characterization of quaternary ammonium (B1175870) compounds. This technique involves the thermal degradation of the polymer in the GC injection port, typically at high temperatures (e.g., 250°C), which induces a Hofmann elimination reaction. american.edu This process results in the formation of more volatile tertiary amines that can be separated by the gas chromatograph and subsequently identified by the mass spectrometer. american.edu Analysis of the resulting tertiary amines can provide information about the structure of the original quaternary ammonium compound. american.edu While this method has been successfully applied to various quaternary ammonium compounds, specific research findings detailing the pyrolysis products of Polixetonium chloride are not extensively documented in publicly available literature.

A study on the analysis of trace quaternary ammonium compounds (QACs) in vegetables utilized ultrasonic-assisted extraction followed by GC-MS. This indicates that with appropriate sample preparation to isolate and derivatize or degrade the compounds, GC-MS can be a powerful tool for the detection of this class of molecules in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Thermally Labile Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable and widely used technique for the analysis of non-volatile and thermally labile compounds like Polixetonium chloride. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.

For the analysis of Polixetonium chloride, reversed-phase HPLC using a C18 column is often employed. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acidic modifier, such as trifluoroacetic acid (TFA), to improve peak shape and ionization efficiency. Detection can be achieved using a UV/Vis detector in the range of 210–220 nm.

Mass spectrometric detection, particularly with an electrospray ionization (ESI) source, is highly effective for the analysis of ionic compounds like Polixetonium chloride. ESI allows for the gentle ionization of the polymer, enabling the detection of the intact cationic species. In a non-targeted metabolomics study, Polixetonium chloride was identified in biological samples using LC-MS, highlighting the technique's utility in complex mixture analysis. Further targeted quantitative methods can be developed using tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.

Table 1: Illustrative HPLC-UV Parameters for Polixetonium Chloride Analysis

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% TFA |

| Detection | UV/Vis at 210–220 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Note: These are general parameters and may require optimization for specific applications.

Hyphenated Techniques for Complex Mixture Analysis

The coupling of multiple analytical techniques, known as hyphenation, provides enhanced capabilities for the analysis of complex mixtures containing Polixetonium chloride. LC-MS itself is a prime example of a hyphenated technique. Further hyphenation, such as multidimensional liquid chromatography (LC-LC) coupled to mass spectrometry, can be employed for the analysis of particularly complex samples, allowing for a higher degree of separation and more confident identification. While the application of such advanced hyphenated techniques specifically to Polixetonium chloride is not widely reported, their use in the broader field of polymer and surfactant analysis is well-established and applicable.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of Polixetonium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural characterization of Polixetonium chloride. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the molecular structure.

In one analysis, the ¹³C NMR spectrum of a product containing Polixetonium chloride showed four major signals with chemical shifts that corresponded closely to the predicted values for the polymer's carbon atoms. The peak at approximately 52 ppm was attributed to the four methyl groups and exhibited roughly double the intensity of the other main peaks, which is consistent with the molecular structure.

Table 2: Predicted and Observed ¹³C NMR Chemical Shifts for Polixetonium Chloride

| Carbon Environment | Predicted Chemical Shift (ppm) | Observed Chemical Shift (ppm) |

| Methyl groups (-N⁺-(CH₃)₂) | ~52 | 52 |

| Methylene groups (-N⁺-CH₂-) | ~57 | 57 |

| Methylene groups (-CH₂-O-) | ~64 | 64 |

| Methylene groups (-O-CH₂-CH₂-N⁺-) | ~65 | 65 |

Data compiled from publicly available analyses of commercial products.

¹H NMR provides complementary information about the proton environments in the molecule, and two-dimensional NMR techniques like COSY (Correlation Spectroscopy) can be used to establish connectivity between different protons, further confirming the structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in Polixetonium chloride.

Fourier Transform Infrared (FTIR) spectroscopy can be used to identify characteristic vibrational modes of the molecule. The FTIR spectrum of products containing Polixetonium chloride has been shown to be consistent with the reference spectrum for the compound (often referred to by its trade name, Busan 77). reef2reef.com Key expected absorption bands would include C-H stretching vibrations from the alkyl groups, C-O stretching from the ether linkage, and C-N stretching vibrations.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and crystallographic symmetry, which are fundamental to understanding a compound's physical and chemical properties.

Typically, the process involves growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal's electron density is collected and analyzed to generate a three-dimensional model of the molecule.

The structural data obtained from X-ray crystallography is crucial for structure-activity relationship (SAR) studies, aiding in the design of new derivatives with tailored properties.

| Parameter | 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Piperazine (B1678402) Conformation | Chair |

| Key Intermolecular Interactions | N—H⋯O and C—H⋯O hydrogen bonds |

Electrochemical and Biosensor Development for Detection

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection and quantification of electroactive compounds like 1-(2-ethoxyphenyl)piperazine (B86606). These techniques are based on measuring the changes in electrical signals (such as current or potential) that occur during an electrochemical reaction involving the analyte.

The phenylpiperazine moiety is electrochemically active and can be oxidized at a suitable electrode surface. Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly employed to study the electrochemical behavior of these compounds. Research on various aryl piperazine derivatives has demonstrated their irreversible oxidation at potentials around +0.3 V. researchgate.net

The development of electrochemical sensors for piperazine derivatives often involves the modification of the working electrode to enhance sensitivity and selectivity. For instance, nickel oxide nanoparticle-modified carbon fiber microelectrodes have been shown to exhibit a significant electrocatalytic effect towards the oxidation of the piperazine moiety, leading to improved detection limits. acs.orgnih.gov

Biosensors, which integrate a biological recognition element with a transducer, represent a promising avenue for the highly specific detection of 1-(2-ethoxyphenyl)piperazine. While specific biosensors for this compound have not been detailed, the principles can be inferred from sensors developed for other small molecules. An enzymatic biosensor might utilize an enzyme that specifically metabolizes 1-(2-ethoxyphenyl)piperazine, with the transducer detecting the consumption of a substrate or the production of a product. Alternatively, an immunosensor could employ antibodies that specifically bind to the target molecule. Potentiometric sensors based on molecularly imprinted polymers (MIPs) have also been developed for the selective determination of related compounds like 1-(3-chlorophenyl)piperazine. mdpi.com

| Sensor Type | Principle | Target Analytes |

| Voltammetric Sensor | Measures current from the oxidation/reduction of the analyte. | Aryl piperazines |

| Amperometric Sensor | Measures the current produced during a chemical reaction at a constant potential. | Piperazine antihistamines |

| Potentiometric Sensor | Measures the potential difference between two electrodes. | 1-(3-chlorophenyl)piperazine |

| Biosensor | Utilizes a biological component for specific recognition. | General applicability |

High-Throughput Screening and Omics Technologies in Biological Studies

High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical compounds for their biological activity at specific targets. This technology is pivotal in drug discovery and for elucidating the biological functions of novel molecules. For a compound like 1-(2-ethoxyphenyl)piperazine, HTS assays would be instrumental in identifying its potential protein targets and characterizing its pharmacological profile.

Given that many phenylpiperazine derivatives interact with serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, HTS assays for 1-(2-ethoxyphenyl)piperazine would likely focus on these receptor families. nih.gov Radioligand binding assays are a common HTS format where a radiolabeled ligand competes with the test compound for binding to the receptor. The amount of radioactivity bound to the receptor is then measured to determine the affinity of the test compound. Fluorescence-based assays are another popular HTS approach.

"Omics" technologies provide a global view of the molecular changes within a biological system in response to a chemical compound. These approaches include genomics (study of genes), transcriptomics (study of RNA), proteomics (study of proteins), and metabolomics (study of metabolites).

In the context of 1-(2-ethoxyphenyl)piperazine research, omics technologies could be employed to:

Transcriptomics: Identify changes in gene expression in cells or tissues treated with the compound, providing insights into the cellular pathways it affects.

Proteomics: Analyze alterations in protein expression and post-translational modifications, which can help in identifying the direct protein targets of the compound and its downstream effects.

Metabolomics: Profile the changes in small-molecule metabolites, offering a functional readout of the physiological state of the cells and revealing metabolic pathways perturbed by the compound.

These unbiased, system-wide approaches can uncover novel mechanisms of action and potential off-target effects, providing a comprehensive understanding of the biological impact of 1-(2-ethoxyphenyl)piperazine.

| Technology | Focus | Application in 1-(2-ethoxyphenyl)piperazine Research |

| High-Throughput Screening (HTS) | Rapidly screen large compound libraries for biological activity. | Identify receptor binding profiles and functional activity. |

| Transcriptomics | Analyze the complete set of RNA transcripts. | Determine changes in gene expression and affected pathways. |

| Proteomics | Study the entire complement of proteins. | Identify protein targets and downstream signaling effects. |

| Metabolomics | Profile all small-molecule metabolites. | Assess functional impact on cellular metabolism. |

Computational and Theoretical Investigations of Einecs 299 749 6

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools for understanding the behavior of chemical compounds at an atomic level. These techniques can provide insights into molecular structure, dynamics, and interactions with other molecules.

Conformational Analysis and Molecular Dynamics Simulations of Compound Behavior

Currently, there are no published studies on the conformational analysis or molecular dynamics (MD) simulations of EINECS 299-749-6. Such studies would be invaluable for understanding the flexibility of the molecule, its preferred three-dimensional shapes (conformers), and how it behaves over time in different environments.

Hypothetical Research Data Table: A future molecular dynamics simulation study could, for example, yield data on the stability of different conformers, which could be presented as follows:

| Conformer ID | Dihedral Angle (°C) | Potential Energy (kcal/mol) | Population (%) |

| 1 | 60 | -15.2 | 45 |

| 2 | 180 | -14.8 | 35 |

| 3 | -60 | -13.5 | 20 |

This table is for illustrative purposes only and does not represent actual data.

Protein-Ligand Docking and Interaction Predictions

Protein-ligand docking is a computational technique used to predict how a small molecule (ligand), such as a drug candidate, might bind to a protein target. google.com This is a cornerstone of modern drug discovery. There is no publicly available research detailing any protein-ligand docking studies involving this compound.

To perform such a study, a specific protein target would first need to be identified based on the compound's potential biological activity. The docking simulations would then predict the binding pose and affinity, highlighting key interactions such as hydrogen bonds and hydrophobic contacts.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. europa.euontosight.aind.edu These methods can provide highly accurate predictions of various chemical phenomena.

Electronic Structure Analysis and Reactivity Prediction

No quantum chemical calculations detailing the electronic structure or reactivity of this compound have been found in the literature. An analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be fundamental in predicting the compound's reactivity. The distribution of electron density could also reveal sites susceptible to electrophilic or nucleophilic attack.

Hypothetical Research Data Table: A future study might present the following quantum chemical descriptors:

| Property | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 2.1 |

This table is for illustrative purposes only and does not represent actual data.

Prediction of Spectroscopic Properties

Quantum chemistry can be used to predict spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. ontosight.aieuropa.eu This information is crucial for the experimental identification and characterization of a compound. At present, no such predictions for this compound are available.

Chemoinformatics and In Silico Approaches for Pathway Mapping

Chemoinformatics applies computational methods to solve chemical problems, including the analysis of large datasets of chemical compounds. In silico pathway mapping, such as predicting a compound's metabolic fate, is a key application. There is no information available regarding the use of chemoinformatics to map any potential metabolic or other biological pathways for this compound. Such studies would be essential for understanding the compound's potential interactions within a biological system.

Emerging Research Applications and Methodological Advancements with Einecs 299 749 6

Utilization in the Development of Novel Chemical Reactions and Processes

The unique properties of the constituent parts of EINECS 299-749-6 suggest its potential as a catalyst or reaction component in novel chemical syntheses. Neodecanoic acid, a branched-chain carboxylic acid, and its metal salts are known to exhibit catalytic activity in various organic reactions. nihonkagakusangyo.co.jpresearchgate.net Research has demonstrated the effectiveness of metal salts of neodecanoic acid, such as those of potassium, tin, and silver, in catalyzing polymerization and curing reactions. google.comjustia.com For instance, silver neodecanoate has been investigated as a catalyst in several organic reactions. The catalytic mechanism often involves the metal ion, with the neodecanoate moiety acting as a lipophilic carrier, enhancing solubility and stability in organic media. caloongchem.com

The 1-aminopropan-2-ol (B43004) component, an amino alcohol, introduces functionalities that can direct or participate in chemical reactions. Its hydroxyl and amino groups can act as nucleophiles or ligands, making it a versatile building block in organic synthesis. The presence of both acidic (carboxylic acid) and basic (amine) functionalities within the this compound compound suggests its potential as a bifunctional catalyst or as a component in acid-base mediated reactions.

Recent research has explored the synthesis of amide derivatives from carboxylic acids and amines, a fundamental reaction in organic chemistry. masterorganicchemistry.comajchem-a.comrsc.orgcore.ac.uk The formation of the salt this compound itself is an acid-base reaction. The principles governing this interaction can be extended to the design of new synthetic methodologies.

| Neodecanoic Acid Salt | Catalytic Application | Reference |

|---|---|---|

| Potassium Neodecanoate | Curing catalyst for silane-functional polymers | google.comgoogleapis.com |

| Tin(II) Neodecanoate | Catalyst for polyurethane production | justia.com |

| Silver(I) Neodecanoate | Catalyst in various organic reactions | |

| Zinc Neodecanoate | Paint & ink dryer, Catalyst | nihonkagakusangyo.co.jp |

| Cobalt Neodecanoate | Paint & ink dryer, Catalyst | nihonkagakusangyo.co.jp |

| Manganese Neodecanoate | Paint & ink dryer, Catalyst | nihonkagakusangyo.co.jp |

| Bismuth Neodecanoate | Paint & ink dryer, Catalyst | nihonkagakusangyo.co.jp |

Contributions to Advanced Biocatalytic Systems

The application of biocatalysis in chemical synthesis is a rapidly growing field, offering environmentally benign and highly selective reaction pathways. nih.govnih.govresearchgate.netmdpi.com The 1-aminopropan-2-ol component of this compound is of particular interest in this area. Research has shown that microorganisms can metabolize 1-aminopropan-2-ol, indicating the presence of enzymatic pathways that can be harnessed for biocatalytic transformations. nih.govnih.govscispace.com

Specifically, studies on Pseudomonas species have elucidated the metabolic pathway of 1-aminopropan-2-ol, which involves an ATP-dependent amino alcohol phosphotransferase and an amino alcohol O-phosphate phospho-lyase. nih.govscispace.com These enzymes are involved in the conversion of the amino alcohol to an aldehyde, a key intermediate for further synthesis. nih.gov The (R)-enantiomer of 1-aminopropan-2-ol is a known component in the biosynthesis of cobalamin (vitamin B12). wikipedia.org

Furthermore, native amine dehydrogenases have been utilized in the biocatalytic reductive amination of keto alcohols to produce chiral amino alcohols, including 2-aminopropan-1-ol. frontiersin.org This research highlights the potential for developing advanced biocatalytic systems for the synthesis of valuable chiral compounds. The fermentation of organic compounds, including amino acids and alcohols, is a cornerstone of industrial biotechnology, and understanding the microbial metabolism of substances like 1-aminopropan-2-ol is crucial for designing novel fermentation processes. wikipedia.org

| Enzyme | Function | Microorganism | Reference |

|---|---|---|---|

| ATP-amino alcohol phosphotransferase | Phosphorylation of 1-aminopropan-2-ol | Pseudomonas sp. | nih.gov |

| Amino alcohol O-phosphate phospho-lyase | Deamination to form propionaldehyde | Pseudomonas sp. | nih.gov |

| (R)-aminopropanol dehydrogenase | Metabolism of (R)-1-aminopropan-2-ol | - | wikipedia.org |

| Threonine-phosphate decarboxylase | Biosynthesis of (R)-1-aminopropan-2-ol O-phosphate | - | wikipedia.org |

Role in Fundamental Environmental Science Studies

Understanding the environmental fate and transport of chemical compounds is essential for assessing their ecological impact. nih.gov Studies on the individual components of this compound provide insights into its potential environmental behavior. Neodecanoic acid is a branched carboxylic acid, and research has shown that the degree of alkyl side chain branching can affect the microbial biodegradation of related compounds. nih.gov While neodecanoic acid itself is not readily biodegradable, its fate in the environment is a subject of ongoing research. redox.com

Ecotoxicity studies on neodecanoic acid have been conducted to determine its effects on aquatic organisms. redox.com The data from such studies are crucial for environmental risk assessment. The low water solubility of neodecanoic acid suggests that it is likely to partition to soil and sediment in aquatic environments. wikipedia.orggreenchemindustries.com

The 1-aminopropan-2-ol component is water-soluble, which will influence the transport and distribution of the compound in the environment. wikipedia.org The biodegradation of 1-aminopropan-2-ol by microorganisms, as discussed in the context of biocatalysis, is also a key factor in its environmental persistence. nih.govnih.govscispace.com The study of microbial degradation pathways for such compounds is a fundamental aspect of environmental science, as it helps in understanding the natural attenuation of chemicals in ecosystems. frontiersin.org

| Organism | Endpoint | Concentration | Exposure Time | Reference |

|---|---|---|---|---|

| Oncorhynchus mykiss (Fish) | LL50 | >100 - <300 mg/l | 96 h | redox.com |

| Oncorhynchus mykiss (Fish) | NOEC | >2.22 mg/l | 336 h | redox.com |

| Daphnia magna (Invertebrate) | EL50 | >100 mg/l | 48 h | redox.com |

| Daphnia magna (Invertebrate) | NOEC | 4.78 mg/l | 504 h | redox.com |

| Pseudokirchneriella subcapitata (Algae) | EL50 | >100 mg/l | 72 h | redox.com |

Applications in Materials Science and Polymer Chemistry Research (if applicable, without focusing on specific product uses)